Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-
Brand Name: Vulcanchem
CAS No.: 56844-04-3
VCID: VC19610981
InChI: InChI=1S/C10H6N2S2/c1-2-8(13-4-1)9-11-6-7-3-5-14-10(7)12-9/h1-6H
SMILES:
Molecular Formula: C10H6N2S2
Molecular Weight: 218.3 g/mol

Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-

CAS No.: 56844-04-3

Cat. No.: VC19610981

Molecular Formula: C10H6N2S2

Molecular Weight: 218.3 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-d]pyrimidine, 2-(2-thienyl)- - 56844-04-3

Specification

CAS No. 56844-04-3
Molecular Formula C10H6N2S2
Molecular Weight 218.3 g/mol
IUPAC Name 2-thiophen-2-ylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C10H6N2S2/c1-2-8(13-4-1)9-11-6-7-3-5-14-10(7)12-9/h1-6H
Standard InChI Key BWNFHGFUWLTSFX-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NC=C3C=CSC3=N2

Introduction

Structural and Molecular Characteristics

The base structure of thieno[2,3-d]pyrimidine consists of a thiophene ring fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively . The derivative 2-(2-thienyl)-thieno[2,3-d]pyrimidine introduces a 2-thienyl group at position 2 of the pyrimidine ring, resulting in the molecular formula C10_{10}H7_7N2_2S2_2 and a molecular weight of 247.31 g/mol. Key spectral features include:

  • IR: Stretching vibrations at 3110 cm1^{-1} (aromatic C–H), 1646 cm1^{-1} (C=N), and 730 cm1^{-1} (C–S) .

  • NMR: 1^1H NMR signals between δ 7.05–7.65 ppm for aromatic protons and δ 8.10–8.30 ppm for pyrimidine protons .

  • Mass spectrometry: A molecular ion peak at m/z 247 [M+H]+^+ .

The substitution pattern at position 2 enhances π-π stacking interactions with biological targets, as demonstrated in analogous compounds .

Synthetic Routes and Methodological Advances

Classical Synthesis from Thiophene Precursors

The most common route involves cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under thermal or microwave (MW) irradiation . For 2-(2-thienyl)-thieno[2,3-d]pyrimidine, a two-step strategy is employed:

  • Formation of the pyrimidine core: Reacting methyl 2-aminothiophene-3-carboxylate with urea at 200°C yields thieno[2,3-d]pyrimidine-2,4-diol (65% yield) .

  • Substitution at position 2: Treating 2,4-dichloro-thieno[2,3-d]pyrimidine with 2-thiophenemagnesium bromide in tetrahydrofuran (THF) introduces the thienyl group (Scheme 1) .

Scheme 1: Synthesis of 2-(2-thienyl)-thieno[2,3-d]pyrimidine

2,4-Dichloro-thieno[2,3-d]pyrimidine+2-Thiophenemagnesium bromideTHF, 0°C2-(2-Thienyl)-thieno[2,3-d]pyrimidine\text{2,4-Dichloro-thieno[2,3-d]pyrimidine} + \text{2-Thiophenemagnesium bromide} \xrightarrow{\text{THF, 0°C}} \text{2-(2-Thienyl)-thieno[2,3-d]pyrimidine}

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 20 minutes at 150°C) and improves yields by 15–20% compared to thermal methods .

Functionalization and Derivatization

Further modifications include:

  • Hydrazine condensation: Reacting 2-chloro derivatives with hydrazine hydrate produces 2-hydrazino analogs, which are precursors for Schiff base formation .

  • Suzuki coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces diverse aryl/heteroaryl groups at position 4 .

Pharmacological Activities and Structure-Activity Relationships (SAR)

Anti-Inflammatory Activity

In carrageenan-induced paw edema models, 2-thienyl-substituted derivatives reduce inflammation by 68–72% at 50 mg/kg, comparable to diclofenac (75%) . Mechanistic studies reveal PGE2_2 inhibition (IC50_{50} = 1.8 µM) through cyclooxygenase-2 (COX-2) suppression, with minimal gastrointestinal toxicity due to the absence of carboxylic acid moieties .

Table 1: Anti-inflammatory activity of select thieno[2,3-d]pyrimidine derivatives

CompoundEdema Reduction (%)PGE2_2 Inhibition (IC50_{50}, µM)
2-(2-Thienyl)721.8
4-Nitrophenoxy652.5
4-CF3_3702.0

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, 2-(2-thienyl)-thieno[2,3-d]pyrimidine exhibits MIC values of 12.5 µg/mL and 25 µg/mL, respectively . The thienyl group enhances membrane penetration, while the pyrimidine core disrupts DNA gyrase activity .

Comparative Analysis with Analogous Scaffolds

Thieno[2,3-d]pyrimidines outperform purine bioisosteres in selectivity due to their reduced susceptibility to enzymatic degradation . For example:

  • Adenine analogs: IC50_{50} = 32 µM (MCF-7 cells) vs. 2-thienyl derivative: IC50_{50} = 18 µM .

  • Triazolopyrimidines: 55% edema reduction vs. 2-thienyl derivative: 72% .

Challenges and Future Directions

While 2-(2-thienyl)-thieno[2,3-d]pyrimidine shows promise, key challenges include:

  • Solubility limitations: LogP = 3.2 limits aqueous solubility, necessitating prodrug strategies .

  • Metabolic stability: Hepatic microsomal studies indicate rapid CYP3A4-mediated oxidation (t1/2_{1/2} = 45 minutes) .

Future work should prioritize nanoparticle encapsulation to improve bioavailability and targeted delivery to inflammatory or cancerous tissues .

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